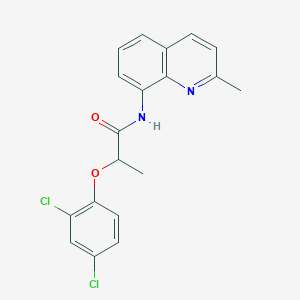
1,3-Oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxazol-5-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxazol-5-one can be synthesized through several methods, including:
Erlenmeyer-Plöchl Azlactone Synthesis: This classical method involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride.
Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones.
Van Leusen Reaction: This reaction uses tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, focusing on high yield and purity. The use of ionic liquids and recyclable catalysts has been explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, amino acids, and other heterocyclic compounds .
Applications De Recherche Scientifique
1,3-Oxazol-5-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Oxazol-5-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazole: Similar in structure but lacks the carbonyl group at the 5-position.
1,3-Oxazoline: Contains a saturated ring, making it less reactive.
Isoxazole: Features a different arrangement of nitrogen and oxygen atoms in the ring
Uniqueness
1,3-Oxazol-5-one is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C34H24N2O8 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14- |
Clé InChI |
WOKQTGFOAXNLIG-PQMBYOHYSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6 |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)

![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
![N'-[(E)-{2-[butyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15018529.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![N-[2-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B15018564.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)

